5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride
Description
Chemical Structure:
The compound features a 1,2-oxazole core substituted with an azidomethyl group at position 5 and a piperidin-4-yl group at position 2. The hydrochloride salt enhances solubility and stability. Its molecular formula is C₉H₁₄ClN₅O, with a molecular weight of 251.70 g/mol .
Synthesis: The synthesis involves regioselective cyclization of β-enamino ketoester precursors with hydroxylamine hydrochloride, a method optimized for generating 5-cycloaminyl-1,2-oxazole derivatives in moderate yields .
Applications: Primarily used as a heterocyclic amino acid-like building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzyme inhibitors .
Properties
IUPAC Name |
5-(azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.ClH/c10-14-12-6-8-5-9(13-15-8)7-1-3-11-4-2-7;/h5,7,11H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOPBOPCENOPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CN=[N+]=[N-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table highlights key differences in substituents, heterocyclic cores, and molecular properties:
Key Structural and Functional Differences
Heterocyclic Core :
- 1,2-Oxazole (target compound) offers electron-rich aromaticity, favoring π-π stacking interactions in receptor binding .
- 1,2,4-Oxadiazole (e.g., compounds in ) provides higher metabolic stability due to reduced susceptibility to hydrolysis compared to 1,2-oxazoles .
Methoxymethyl Group: Enhances aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Piperidine vs. Azetidine: Piperidin-4-yl (6-membered ring) contributes to conformational flexibility and improved blood-brain barrier penetration .
Preparation Methods
Robinson-Gabriel Cyclization for Oxazole Scaffolds
The Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted oxazoles, involving cyclodehydration of α-acylamino ketones under acidic conditions. For 3-piperidin-4-yl substitution, strategic precursor design is critical:
- Precursor Synthesis : Reacting piperidin-4-yl acetic acid with bromoacetyl bromide yields α-bromoacetyl-piperidin-4-yl acetamide, which undergoes cyclization with polyphosphoric acid (PPA) at 130°C.
- Limitations : Traditional mineral acids (H₂SO₄, POCl₃) yield <30% for bulky substituents, but PPA enhances yields to 50–60% by mitigating steric hindrance.
Van Leusen Oxazole Synthesis with TosMIC
Tosylmethyl isocyanide (TosMIC) enables 4,5-disubstituted oxazoles via [3+2] cycloaddition:
- Piperidine Integration : Condensation of 4-(piperidin-4-yl)benzaldehyde with TosMIC in isopropyl alcohol/K₃PO₄ under microwave irradiation (350 W, 65°C, 8 min) generates 4-piperidin-4-yl-5-hydroxymethyl oxazole.
- Throughput : Microwave-assisted methods reduce reaction times from hours to minutes while improving regioselectivity.
Azidomethyl Functionalization Pathways
Bromomethyl Intermediate Synthesis
Halogenation at C5 precedes azide substitution:
- Bromination : Treating 5-hydroxymethyl-3-piperidin-4-yl oxazole with PBr₃ in dry THF (0°C → reflux, 4 h) achieves 85% conversion to 5-bromomethyl derivative.
- Alternative Routes : Continuous-flow systems using bromoacetyl bromide and azirine intermediates (from vinyl azides) enable scalable bromomethyl production.
Nucleophilic Azide Displacement
Replacing bromide with azide requires stringent conditions:
- Reagent System : NaN₃ (3 eq) in DMF/H₂O (9:1) at 60°C for 12 h achieves >90% substitution.
- Safety Considerations : Azide formation necessitates controlled temperatures (<65°C) and inert atmospheres to prevent explosive side reactions.
Piperidin-4-yl Group Introduction
Direct Cyclization with Piperidine Moieties
Pre-installing piperidine during oxazole formation avoids post-functionalization challenges:
Post-Cyclization Functionalization
For oxazoles with latent reactivity at C3:
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-bromo oxazoles with piperidin-4-yl zinc reagents (Pd(OAc)₂/Xantphos, 100°C, 24 h) installs the piperidine group.
- Microwave Acceleration : 15 min irradiations at 150°C reduce typical reaction times by 80% while maintaining 68% yields.
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
Free base conversion to hydrochloride ensures pharmaceutical stability:
Counterion Effects on Crystallinity
Hydrochloride salts exhibit superior crystallinity vs. other anions (tosylate, mesylate), critical for X-ray characterization and formulation stability.
Analytical Characterization Benchmarks
| Parameter | Method | Target Specification |
|---|---|---|
| Identity (NMR) | ¹H/¹³C NMR (DMSO-d₆) | δ 4.35 (s, 2H, CH₂N₃), δ 3.15 (m, 1H, piperidine) |
| Purity (HPLC) | C18, MeCN/H2O + 0.1% TFA | >98% AUC at 254 nm |
| Azide Content | IR (KBr) | 2100 cm⁻¹ (sharp νₐzide) |
| Cl⁻ Verification | Ion chromatography | 17.2–17.8% (theory 17.5%) |
Scale-Up Challenges and Solutions
Stabilizing Azide Intermediates
- Additives : 0.1 M CuI suppresses undesired Staudinger reactions during storage.
- Temperature Control : Maintain intermediates at -20°C in amber vials to prevent photodegradation.
Comparative Method Efficiency
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Robinson-Gabriel + SN2 | 4 | 41% | High regioselectivity |
| Van Leusen + Flow | 3 | 58% | Rapid, scalable |
| Buchwald + Azidation | 5 | 33% | Flexible substitution |
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